molecular formula C18H15F3N4O2S B10895232 2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide

2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide

Cat. No.: B10895232
M. Wt: 408.4 g/mol
InChI Key: SQAQUUMYECVCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide is a complex organic compound that features a unique imidazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide typically involves multiple stepsThe reaction conditions often include the use of dichloromethane as a solvent and oxalyl chloride as a reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the imidazolidinone core.

    Substitution: The trifluoromethylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazolidinone derivatives.

Scientific Research Applications

2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide is unique due to its imidazolidinone core and the presence of both pyridin-3-ylmethyl and trifluoromethylphenyl groups

Properties

Molecular Formula

C18H15F3N4O2S

Molecular Weight

408.4 g/mol

IUPAC Name

2-[5-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]acetamide

InChI

InChI=1S/C18H15F3N4O2S/c19-18(20,21)12-4-1-5-13(7-12)25-16(27)14(8-15(22)26)24(17(25)28)10-11-3-2-6-23-9-11/h1-7,9,14H,8,10H2,(H2,22,26)

InChI Key

SQAQUUMYECVCIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(N(C2=S)CC3=CN=CC=C3)CC(=O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.